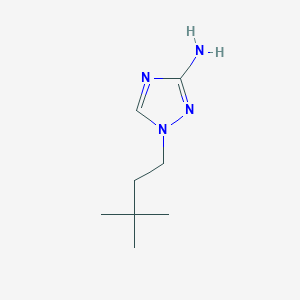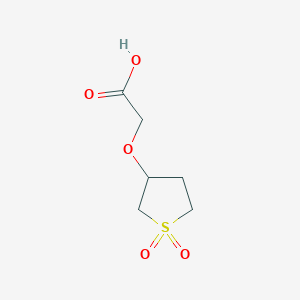
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid is a synthetic compound with a molecular formula of C6H10O5S It is characterized by the presence of a tetrahydrothiophene ring with a dioxido group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid typically involves the reaction of tetrahydrothiophene with suitable oxidizing agents to introduce the dioxido groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group to other sulfur-containing functionalities.
Substitution: The acetic acid moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular processes. The acetic acid moiety may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
Uniqueness
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid is unique due to the presence of the oxy group, which can influence its reactivity and interactions compared to its amino and acetic acid counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C6H10O5S |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H10O5S/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8) |
Clave InChI |
QYKOABMCTQEXBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
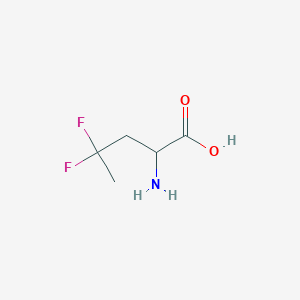
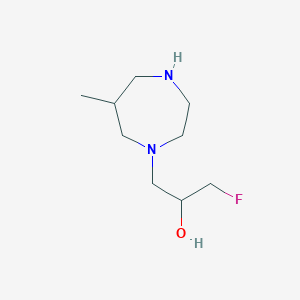
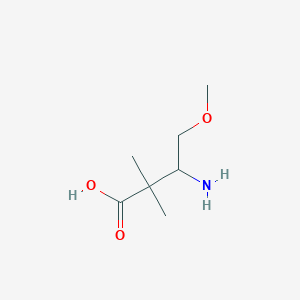
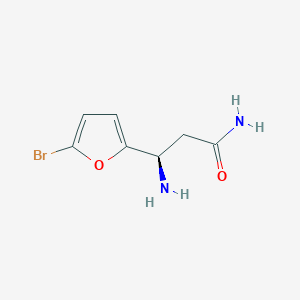


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)

